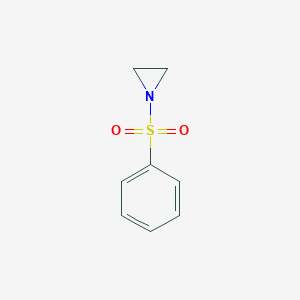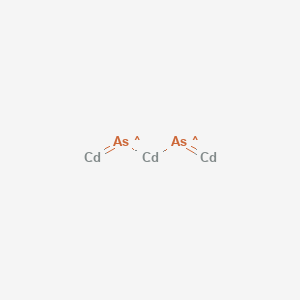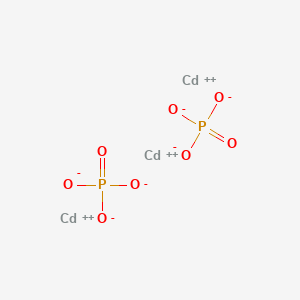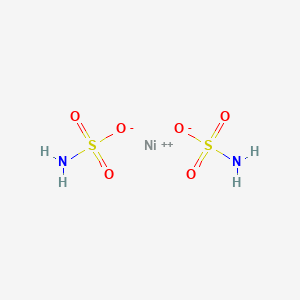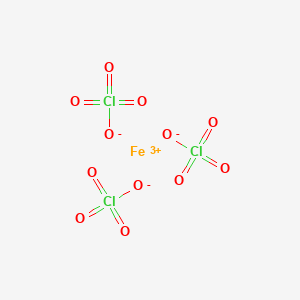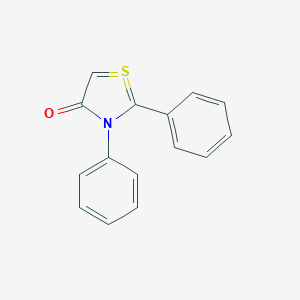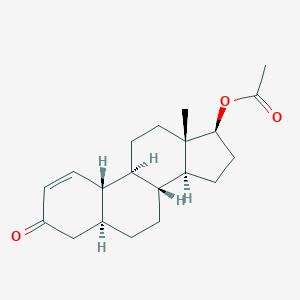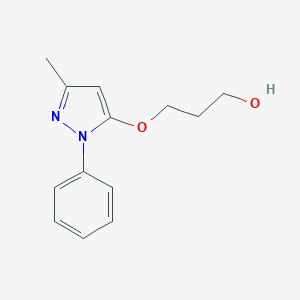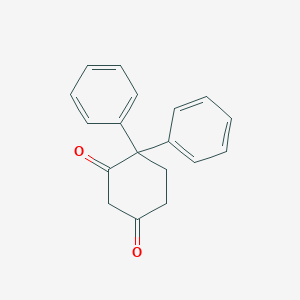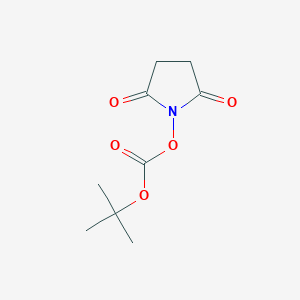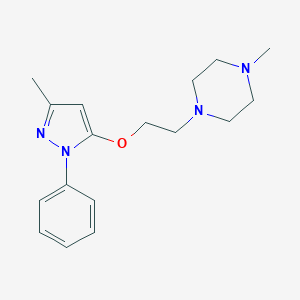![molecular formula C20H24O6 B082422 2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene CAS No. 14262-61-4](/img/structure/B82422.png)
2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene, commonly known as Cryptand 222, is a cyclic molecule that contains three oxygen atoms that can coordinate with metal ions. Cryptand 222 has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Cryptand 222 involves the coordination of metal ions with the oxygen atoms in the molecule. The three oxygen atoms in Cryptand 222 form a cavity that can accommodate metal ions of a specific size and charge. The binding of metal ions to Cryptand 222 can result in changes in the physical and chemical properties of the metal ions, such as their solubility and reactivity.
Efectos Bioquímicos Y Fisiológicos
Cryptand 222 has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that Cryptand 222 may have potential applications in drug delivery and imaging. Cryptand 222 can be functionalized with various molecules to target specific cells or tissues, making it a promising candidate for drug delivery. Cryptand 222 can also be labeled with radioactive isotopes for imaging purposes, such as in positron emission tomography (PET) scans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cryptand 222 is its ability to selectively bind to metal ions, making it useful for metal ion extraction and purification. Cryptand 222 is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of Cryptand 222 is its high cost, which may limit its use in some applications. In addition, Cryptand 222 may not be suitable for some experiments due to its potential toxicity and lack of extensive studies on its biological effects.
Direcciones Futuras
There are several future directions for the research and development of Cryptand 222. One direction is to explore its potential applications in drug delivery and imaging, as mentioned earlier. Another direction is to develop new derivatives of Cryptand 222 with improved properties, such as higher selectivity for certain metal ions or increased stability. Furthermore, Cryptand 222 can be used as a building block for the synthesis of more complex molecules, which can have potential applications in various fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, Cryptand 222 is a unique cyclic molecule that has potential applications in various scientific research fields. Its ability to selectively bind to metal ions makes it useful for metal ion extraction and purification, while its potential applications in drug delivery and imaging make it a promising candidate for future research. However, further studies are needed to fully understand its biochemical and physiological effects and to develop new derivatives with improved properties.
Métodos De Síntesis
Cryptand 222 can be synthesized by reacting glycoluril with formaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with ethylenediamine to form the final product. The synthesis method of Cryptand 222 is well established and has been optimized over the years to produce high yields of the compound.
Aplicaciones Científicas De Investigación
Cryptand 222 has been used in various scientific research applications, including metal ion extraction, catalysis, and molecular recognition. Cryptand 222 can selectively bind to metal ions such as potassium, sodium, and lithium, making it useful for metal ion extraction and purification. Cryptand 222 can also act as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In addition, Cryptand 222 can be used for molecular recognition, as it can selectively bind to certain molecules and ions.
Propiedades
IUPAC Name |
2,5,12,15,18,21-hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-3-7-19-17(5-1)23-13-11-21-9-10-22-12-14-24-18-6-2-4-8-20(18)26-16-15-25-19/h1-8H,9-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLYUKLFZWCJFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369244 |
Source


|
| Record name | ST50408987 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibenzo-18-crown-6 | |
CAS RN |
14262-61-4 |
Source


|
| Record name | ST50408987 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



